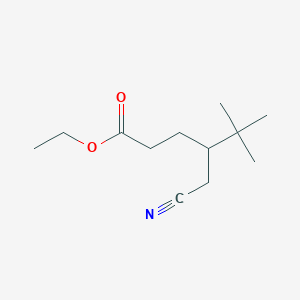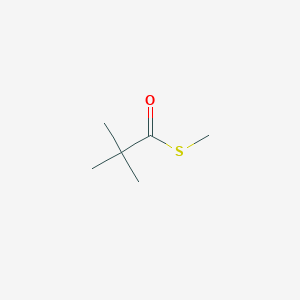
10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Substitution at the 10-position: The phenothiazine core is then reacted with 2-(4-beta-Hydroxyethoxypiperidino)propyl chloride under basic conditions to introduce the desired substituent at the 10-position.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 10-position of the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学研究应用
10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets:
Dopamine Receptors: Acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Histamine Receptors: Inhibits histamine receptors, contributing to its antihistaminic properties.
Cholinergic Receptors: Blocks cholinergic receptors, which helps in reducing nausea and vomiting.
相似化合物的比较
Ethopropazine hydrochloride: Another phenothiazine derivative with similar pharmacological properties.
Promethazine hydrochloride: Known for its antihistaminic and antiemetic effects.
Perphenazine: Used primarily as an antipsychotic agent.
Uniqueness: 10-(2-(4-beta-Hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.
属性
CAS 编号 |
40255-66-1 |
|---|---|
分子式 |
C22H29ClN2O2S |
分子量 |
421.0 g/mol |
IUPAC 名称 |
2-[1-(1-phenothiazin-10-ylpropan-2-yl)piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-17(23-12-10-18(11-13-23)26-15-14-25)16-24-19-6-2-4-8-21(19)27-22-9-5-3-7-20(22)24;/h2-9,17-18,25H,10-16H2,1H3;1H |
InChI 键 |
LTMAQNVLRPUEJU-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCC(CC4)OCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


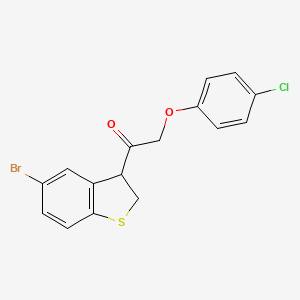
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
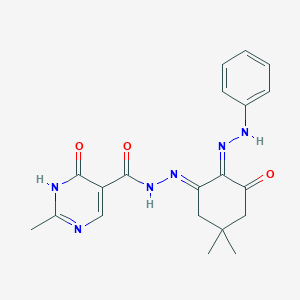
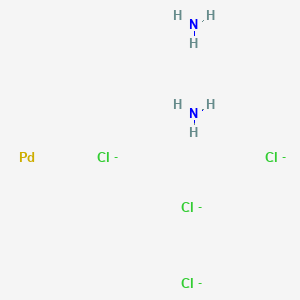
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
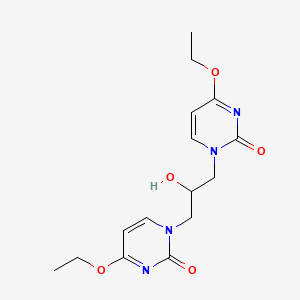
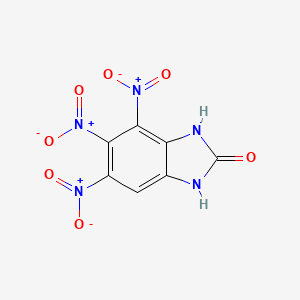

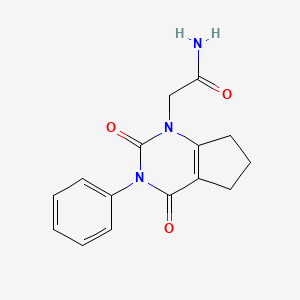
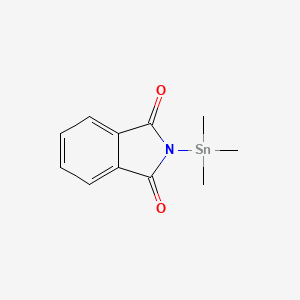
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
